2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a 5-fluoro-6-methylpyridine-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of 5-Fluoro-6-methylpyridine-2-carbonyl chloride: This intermediate can be prepared by reacting 5-fluoro-6-methylpyridine with thionyl chloride.
Nucleophilic Substitution: The carbonyl chloride is then reacted with piperazine to form 4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine.
Coupling with Pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Pharmacology: Its potential therapeutic effects are explored in the context of neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also features a piperazine-pyrimidine structure but with a phenyl group instead of a fluoro-methylpyridine moiety.
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure with a methyl group on the piperazine ring.
Uniqueness
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 5-fluoro-6-methylpyridine group, which imparts distinct electronic and steric properties that can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-12(16)3-4-13(19-11)14(22)20-7-9-21(10-8-20)15-17-5-2-6-18-15/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVMQLJAKZKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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